molecular formula C15H25N3 B13346099 4-(1-((3,3-Dimethylcyclobutyl)methyl)-1H-pyrazol-4-yl)piperidine

4-(1-((3,3-Dimethylcyclobutyl)methyl)-1H-pyrazol-4-yl)piperidine

Cat. No.: B13346099
M. Wt: 247.38 g/mol
InChI Key: DDYBYMAGXNDSFF-UHFFFAOYSA-N
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Description

4-(1-((3,3-Dimethylcyclobutyl)methyl)-1H-pyrazol-4-yl)piperidine is a complex organic compound featuring a piperidine ring, a pyrazole ring, and a dimethylcyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-((3,3-Dimethylcyclobutyl)methyl)-1H-pyrazol-4-yl)piperidine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1-((3,3-Dimethylcyclobutyl)methyl)-1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can convert certain functional groups to their corresponding alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazole or piperidine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 4-(1-((3,3-Dimethylcyclobutyl)methyl)-1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyrazole derivatives, such as:

  • 1-(3,3-Dimethylcyclobutyl)-1H-pyrazole
  • 4-(1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)piperidine

Uniqueness

4-(1-((3,3-Dimethylcyclobutyl)methyl)-1H-pyrazol-4-yl)piperidine is unique due to the presence of the 3,3-dimethylcyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can lead to different reactivity and interactions compared to other similar compounds, making it a valuable molecule for various research and industrial applications .

Properties

Molecular Formula

C15H25N3

Molecular Weight

247.38 g/mol

IUPAC Name

4-[1-[(3,3-dimethylcyclobutyl)methyl]pyrazol-4-yl]piperidine

InChI

InChI=1S/C15H25N3/c1-15(2)7-12(8-15)10-18-11-14(9-17-18)13-3-5-16-6-4-13/h9,11-13,16H,3-8,10H2,1-2H3

InChI Key

DDYBYMAGXNDSFF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)CN2C=C(C=N2)C3CCNCC3)C

Origin of Product

United States

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